2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide features a hybrid heterocyclic scaffold combining pyrazole, 1,2,4-oxadiazole, and acetamide moieties. Key structural attributes include:
- Pyrazole core: Substituted with an amino group (C5), a methylsulfanyl group (C3), and a 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety (C4).
- Functional groups: The 4-methoxyphenyl group may improve metabolic stability, while the methylsulfanyl group could influence electron distribution and binding affinity .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3S/c1-12-4-7-14(10-16(12)23)25-17(30)11-29-19(24)18(22(27-29)33-3)21-26-20(28-32-21)13-5-8-15(31-2)9-6-13/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOSOMGSBWQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
Table 1: Key Comparative Data
Structure-Activity Relationship (SAR) Insights
Oxadiazole vs. Benzisoxazole :
- The target compound’s 1,2,4-oxadiazole moiety (vs. razaxaban’s benzisoxazole) may reduce metabolic lability while maintaining π-π stacking interactions with target enzymes .
- BI 665915 demonstrates that electron-withdrawing groups (e.g., pyrimidine) on oxadiazole enhance FLAP binding (IC50 <10 nM) . The target compound’s 4-methoxyphenyl group, though electron-donating, may balance solubility and potency.
Pyrazole Substitutions: The methylsulfanyl group at C3 (target compound) contrasts with trifluoromethyl (razaxaban) or amino groups (FP1-12). Sulfur-containing substituents often improve membrane permeability but may increase oxidative metabolism risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
